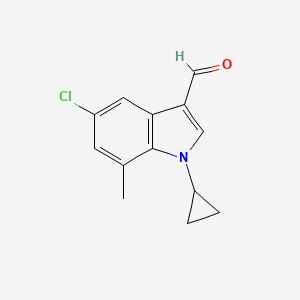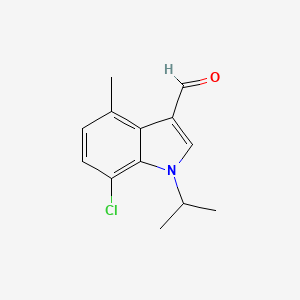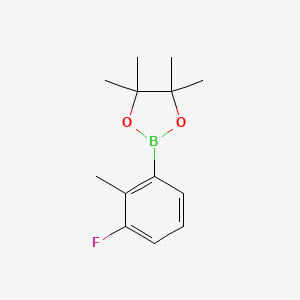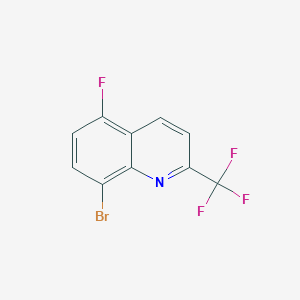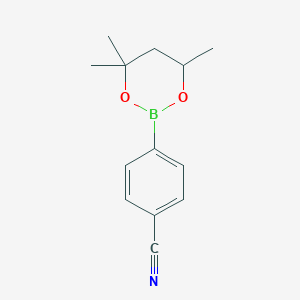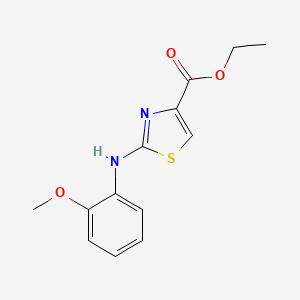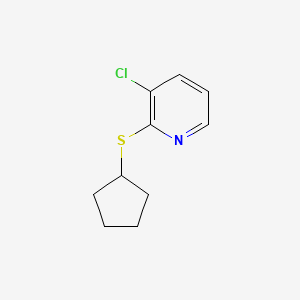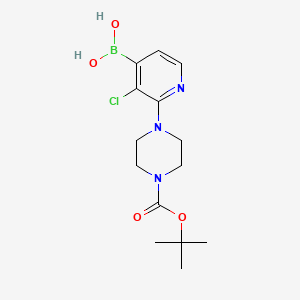
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid
Descripción general
Descripción
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of a boronic acid group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating carbon-carbon bonds .
Molecular Structure Analysis
The compound has a molecular formula of C15H23BN2O4, indicating it contains 15 carbon atoms, 23 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis
As mentioned earlier, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions. The Boc group can be removed under acidic conditions to reveal the free amine .Aplicaciones Científicas De Investigación
Design and Synthesis of Novel Compounds
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid and its derivatives are utilized in the design and synthesis of various novel compounds. For instance, it has been used as a key linker in the synthesis of dendritic G-2 melamines comprising piperidine motifs, leading to the formation of large homogeneously packed spherical nano-aggregates. These novel structures have potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Development of Potent Inhibitors
The compound and its related structures have been involved in the discovery and development of potent inhibitors for various enzymes. For example, (4-piperidinyl)-piperazine derivatives, which share a structural resemblance, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2. This research is crucial for developing treatments for diseases related to enzyme dysregulation (Chonan et al., 2011).
Radiopharmaceutical Development
The compound has also found applications in radiopharmaceutical development. It has been involved in mixed ligand fac-tricarbonyl complexes used in labeling bioactive molecules containing monodentate or bidentate donor sites. This has implications in medical imaging and diagnostics (Mundwiler et al., 2004).
Chemical Synthesis and Material Characterization
Furthermore, the compound and its derivatives are pivotal in the synthesis and characterization of various materials. For instance, they are used in the synthesis of protected aldehyde building blocks as acid-labile N-Boc N,O-acetals. These building blocks are essential in the field of synthetic chemistry for creating novel chemical entities (Groth & Meldal, 2001).
Biological Activity Exploration
Some derivatives of this compound have been synthesized and characterized for biological activities such as antibacterial and anthelmintic activity. This is crucial in drug discovery and the development of new therapeutics (Sanjeevarayappa et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-chloro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClN3O4/c1-14(2,3)23-13(20)19-8-6-18(7-9-19)12-11(16)10(15(21)22)4-5-17-12/h4-5,21-22H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWQGMQFHJIAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119693 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)-3-chloropyridin-4-yl)boronic acid | |
CAS RN |
1704063-46-6 | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 4-(4-borono-3-chloro-2-pyridinyl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701119693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)
![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1406893.png)

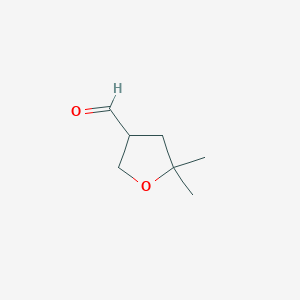
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1406896.png)
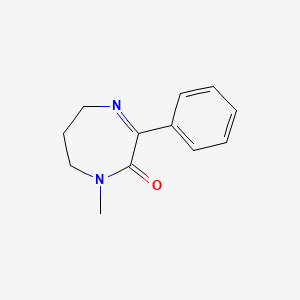
![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)
